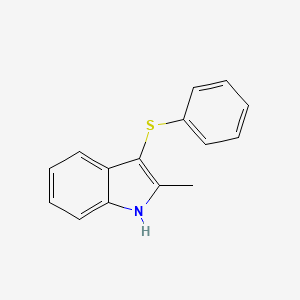
2-methyl-3-phenylsulfanyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-3-phenylsulfanyl-1H-indole is a chemical compound belonging to the indole family, which is a significant class of heterocyclic aromatic organic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The structure of this compound consists of an indole core with a methyl group at the second position and a phenylsulfanyl group at the third position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-phenylsulfanyl-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 2-methylindole with phenylsulfenyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-3-phenylsulfanyl-1H-indole undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding 2-methylindole.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 2-methylindole.
Substitution: Halogenated, nitrated, and sulfonated derivatives of this compound.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Research indicates that 2-methyl-3-phenylsulfanyl-1H-indole exhibits significant antimicrobial activity. Studies have shown that it can disrupt microbial cell membranes and inhibit essential metabolic pathways, making it effective against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
This compound has been investigated for its anticancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. For instance, derivatives of indole compounds similar to this compound have shown potent growth inhibition in cancer cells, suggesting that structural modifications can enhance anticancer activity .
Case Study: Anticancer Screening
In a study published by MDPI, derivatives of indole compounds were synthesized and tested for their anticancer activity. The results indicated that compounds similar to this compound exhibited potent growth inhibition in several cancer cell lines, underscoring the importance of structural modifications in enhancing activity .
Neuroprotective Effects
Another area of interest is the neuroprotective effect of this compound. Animal model studies have suggested that treatment with this compound significantly improves cognitive function and reduces markers of neuroinflammation associated with Alzheimer's disease .
Drug Development
The compound is being explored as a potential lead compound for developing new drugs targeting specific diseases. Its interaction with various molecular targets suggests that it could modulate enzyme activity involved in disease progression, particularly in cancer and neurodegenerative disorders .
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Synthesis and Chemical Reagent
In organic synthesis, this compound serves as a valuable building block for creating more complex molecules. It can be utilized as a reagent in various chemical reactions, including oxidation and substitution reactions.
Synthetic Routes
The synthesis of this compound typically involves the reaction of 2-methylindole with phenylsulfenyl chloride in the presence of a base such as triethylamine. This reaction is generally performed in an organic solvent like dichloromethane at room temperature.
Summary of Key Findings
Mecanismo De Acción
The mechanism of action of 2-methyl-3-phenylsulfanyl-1H-indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity.
Comparación Con Compuestos Similares
Similar Compounds
2-methylindole: Lacks the phenylsulfanyl group, resulting in different chemical and biological properties.
3-phenylsulfanylindole: Lacks the methyl group at the second position, affecting its reactivity and biological activity.
2-methyl-3-phenylindole: Lacks the sulfanyl group, leading to different chemical behavior and applications.
Uniqueness
2-methyl-3-phenylsulfanyl-1H-indole is unique due to the presence of both the methyl and phenylsulfanyl groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C15H13NS |
|---|---|
Peso molecular |
239.3 g/mol |
Nombre IUPAC |
2-methyl-3-phenylsulfanyl-1H-indole |
InChI |
InChI=1S/C15H13NS/c1-11-15(17-12-7-3-2-4-8-12)13-9-5-6-10-14(13)16-11/h2-10,16H,1H3 |
Clave InChI |
XIOLLGNEJMLTKR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















